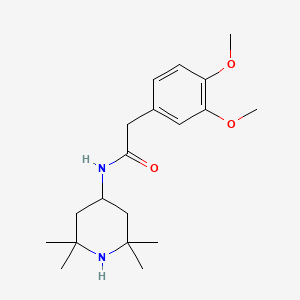![molecular formula C19H22N2OS B5782684 N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5782684.png)
N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide, also known as IMD-0354, is a synthetic compound with potential anti-inflammatory properties. It belongs to the class of organic compounds known as benzamides and is used as a research tool in various scientific studies.
Wirkmechanismus
N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide exerts its anti-inflammatory effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. It is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the transcriptional activation of target genes. N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6, in various cell types, including macrophages, dendritic cells, and synovial fibroblasts. N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been shown to inhibit the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a critical role in leukocyte recruitment to sites of inflammation. In animal models, N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been shown to reduce the severity of inflammation in various tissues, including joints, lungs, and skin.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has several advantages as a research tool in inflammation research. It is a specific inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It has also been shown to have low toxicity and high stability, which makes it suitable for use in in vitro and in vivo experiments. However, N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. It is also relatively expensive, which can be a barrier to its widespread use in research.
Zukünftige Richtungen
N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has potential applications in the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Further research is needed to determine the efficacy and safety of N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide in these conditions. In addition, future studies could explore the potential of N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide in combination with other anti-inflammatory agents or immunomodulatory drugs. Finally, the development of more potent and selective inhibitors of NF-κB could lead to the development of more effective therapies for inflammatory diseases.
Synthesemethoden
N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. This compound is then reacted with 2-isopropylaniline to form N-{[(2-isopropylphenyl)amino]carbonyl}-3,5-dimethylbenzamide, which is subsequently treated with carbon disulfide and sodium hydroxide to yield N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has been used as a research tool in various scientific studies, particularly in the field of inflammation research. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and immune responses. N-{[(2-isopropylphenyl)amino]carbonothioyl}-3,5-dimethylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). As such, it has potential applications in the treatment of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12(2)16-7-5-6-8-17(16)20-19(23)21-18(22)15-10-13(3)9-14(4)11-15/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNXVPAOVWFCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)


![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)
